2-(4-Fluorophenylthio)benzaldehyde
Description
2-(4-Fluorophenylthio)benzaldehyde is a benzaldehyde derivative featuring a 4-fluorophenylthio (-S-C₆H₄-F) substituent at the 2-position of the benzaldehyde core.
Its structural features make it a candidate for pharmaceutical and materials science research, particularly in the development of antimicrobial agents, as seen in related pyrazole and isoxazole derivatives .
Properties
Molecular Formula |
C13H9FOS |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9FOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H |
InChI Key |
BIHUZDQZJYDCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing vs. donating groups : Fluorine (electron-withdrawing) in this compound may reduce aldehyde reactivity compared to electron-donating substituents like methyl or methoxy groups.
- Sulfur vs. phosphorus: The thioether group in the target compound offers moderate metal coordination ability, whereas diphenylphosphino derivatives exhibit stronger coordination, making them preferred in catalysis .
Key Observations :
- The 4-fluorophenylthio group in benzaldehyde derivatives contributes to moderate antimicrobial activity, likely due to enhanced membrane permeability from the fluorine atom .
- In contrast, phosphino-benzaldehyde metal complexes exhibit broader biological activity, including anticancer effects, owing to stronger metal-ligand interactions .
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